molecular formula C32H27ClN4O2S B11525621 ethyl 3'-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 3'-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11525621
M. Wt: 567.1 g/mol
InChI Key: LFYPRZPGOBRBKJ-UHFFFAOYSA-N
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Description

Ethyl 3’-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3’-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the thiadiazole ring. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3’-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3’-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3’-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3’-(3-bromophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate
  • Ethyl 3’-(3-fluorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate

Uniqueness

Ethyl 3’-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C32H27ClN4O2S

Molecular Weight

567.1 g/mol

IUPAC Name

ethyl 4-(3-chlorophenyl)-4'-(2,5-dimethylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C32H27ClN4O2S/c1-4-39-31(38)30-35-37(25-14-10-11-23(33)20-25)32(40-30)28-16-9-8-15-26(28)29(27-19-21(2)17-18-22(27)3)34-36(32)24-12-6-5-7-13-24/h5-20H,4H2,1-3H3

InChI Key

LFYPRZPGOBRBKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=C(C=CC(=C5)C)C)C6=CC(=CC=C6)Cl

Origin of Product

United States

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